2,3-Dimethyl-4-nitrophenol physical properties
2,3-Dimethyl-4-nitrophenol physical properties
An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-4-nitrophenol
Introduction
2,3-Dimethyl-4-nitrophenol, also known as 4-Nitro-2,3-xylenol, is a substituted aromatic organic compound belonging to the nitrophenol family.[1][2] As with its isomers, the strategic placement of methyl and nitro groups on the phenol backbone imparts specific chemical and physical characteristics that are of significant interest in various scientific domains. It serves as a crucial intermediate in organic synthesis and holds potential for applications in pharmaceutical research and development.[3][4]
A thorough understanding of the physical properties of 2,3-Dimethyl-4-nitrophenol is paramount for professionals in research and drug development. These properties—ranging from melting point and solubility to spectroscopic signatures—govern its behavior in reaction media, dictate purification strategies, inform formulation development, and ensure safe handling. This guide provides a comprehensive overview of these core physical properties, grounded in established data and supplemented with field-proven experimental protocols to empower researchers in their laboratory endeavors.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any scientific investigation. The following table summarizes the key identifiers for 2,3-Dimethyl-4-nitrophenol.
| Identifier | Value |
| IUPAC Name | 2,3-dimethyl-4-nitrophenol[1] |
| Synonyms | 4-Nitro-2,3-xylenol[1][2] |
| CAS Number | 19499-93-5[1][4] |
| Molecular Formula | C₈H₉NO₃[1][2][5] |
| Molecular Weight | 167.16 g/mol [1][2][5] |
| InChIKey | DAEZHJNJHQAEPE-UHFFFAOYSA-N[1] |
The arrangement of the functional groups on the benzene ring is critical to the molecule's properties. The hydroxyl (-OH) and nitro (-NO₂) groups introduce polarity and hydrogen bonding capabilities, while the two methyl (-CH₃) groups add nonpolar character and steric influence.
Caption: Molecular structure of 2,3-Dimethyl-4-nitrophenol.
Core Physical Properties
The physical state and thermal properties of a compound are fundamental for its storage, handling, and use in chemical reactions. 2,3-Dimethyl-4-nitrophenol is typically a powder or crystalline solid, with colors ranging from light yellow to green.[3]
| Property | Value | Source(s) |
| Appearance | Powder to crystal | [3][6] |
| Melting Point | 125 °C | [3][6] |
| Boiling Point | 323.9 ± 30.0 °C (Predicted) | [3][6] |
| Density | 1.263 g/cm³ (Predicted) | [3][6] |
The relatively high melting point compared to phenol (40.9 °C) is attributable to the increased molecular weight and the potential for strong intermolecular interactions, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the highly polar nitro group.[7][8][9] These same intermolecular forces contribute to its predicted high boiling point.[9]
Solubility Profile
The solubility of a compound is a critical parameter for reaction kinetics, purification (e.g., crystallization), and formulation for biological assays. The structure of 2,3-Dimethyl-4-nitrophenol suggests a nuanced solubility profile. The polar hydroxyl and nitro groups can engage in hydrogen bonding, favoring solubility in polar solvents.[10][11] Conversely, the aromatic ring and two methyl groups contribute to its nonpolar, lipophilic character.[10]
Based on the behavior of structurally similar compounds like other nitrophenols and dimethylphenols, the following qualitative solubility profile is expected.[10][11][12]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Water | H₂O | Limited/Poor | The hydrophobic nature of the dimethylated benzene ring counteracts the hydrogen bonding capacity of the -OH and -NO₂ groups.[11] |
| Polar Aprotic | DMSO, DMF, Acetone | Very Soluble | These solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating the polar regions of the molecule.[10] |
| Polar Protic | Methanol, Ethanol | Soluble | The alkyl alcohols can both donate and accept hydrogen bonds, leading to favorable interactions.[11] |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule due to the -OH and -NO₂ groups limits its solubility in nonpolar media. |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to verifying the solubility of an unknown or target compound across a range of solvents, which is essential for subsequent experimental design.[13][14][15]
Objective: To determine the qualitative solubility of 2,3-Dimethyl-4-nitrophenol in water, 5% NaOH, 5% HCl, and an organic solvent like ethanol.
Materials:
-
2,3-Dimethyl-4-nitrophenol
-
Test tubes and rack
-
Spatula
-
Graduated pipettes or cylinders
-
Solvents: Deionized water, 5% (w/v) NaOH(aq), 5% (v/v) HCl(aq), Ethanol
Methodology:
-
Preparation: Label four clean, dry test tubes for each solvent.
-
Sample Addition: Add approximately 25 mg of 2,3-Dimethyl-4-nitrophenol to each test tube.
-
Solvent Addition: Add 0.75 mL of the respective solvent to each tube in small portions.[13]
-
Mixing: After each addition, shake the test tube vigorously for 30-60 seconds to facilitate dissolution.[16]
-
Observation: Observe the mixture against a contrasting background. Record whether the compound is soluble (forms a clear, homogeneous solution), partially soluble (some solid remains but the solution is not saturated), or insoluble (the solid does not appear to dissolve).[16]
-
Acid/Base Confirmation:
-
For the tube with 5% NaOH: If the compound dissolves, it indicates the presence of an acidic group (the phenol). To confirm, add 5% HCl dropwise until the solution is acidic. The reappearance of a precipitate confirms the formation of a water-soluble salt in the basic solution.[15]
-
The compound is not expected to be soluble in 5% HCl as it lacks a basic functional group.
-
Caption: Workflow for qualitative solubility assessment.
Spectroscopic Characterization
Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for structural confirmation and purity assessment.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-Dimethyl-4-nitrophenol will exhibit characteristic absorption bands corresponding to its functional groups. By analogy with other nitrophenols, the following peaks are expected:[17][18][19]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.
-
C-H Stretch (aromatic and alkyl): Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H bonds.
-
N-O Stretch (asymmetric and symmetric): Two strong, distinct peaks characteristic of the nitro group, typically found around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
-
C=C Stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[20][21][22]
-
¹H NMR Spectrum:
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly variable (typically δ 4.5-8.0 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[23]
-
Aromatic Protons (-ArH): Two signals are expected for the two protons on the benzene ring. They will appear as doublets in the aromatic region (δ 6.5-8.5 ppm). The proton ortho to the nitro group will be further downfield due to the group's strong electron-withdrawing nature.
-
Methyl Protons (-CH₃): Two distinct singlets will be observed in the alkyl region (δ 2.0-2.5 ppm), each integrating to 3 protons.
-
-
¹³C NMR Spectrum:
-
Due to molecular asymmetry, all 8 carbon atoms are chemically non-equivalent and should produce 8 distinct signals.
-
Ipso-Carbon (C-OH): The carbon attached to the hydroxyl group will be significantly deshielded, appearing around δ 150-160 ppm.[24]
-
Aromatic Carbons: The other five aromatic carbons will resonate in the δ 115-150 ppm range. The carbon attached to the nitro group will also be downfield.
-
Methyl Carbons (-CH₃): The two methyl carbons will appear as sharp signals in the upfield region (δ 15-25 ppm).
-
UV-Visible Spectroscopy
The presence of the nitrophenol chromophore makes the compound active in the UV-Vis region. It is expected to show strong absorbance maxima, with the exact wavelength being dependent on the solvent and the pH of the solution. In neutral or acidic solution, the peak for the 4-nitrophenol form is typically around 317-320 nm.[25] In a basic solution, deprotonation to the 4-nitrophenolate ion results in a bathochromic (red) shift to around 400 nm, often accompanied by a visible yellow color.[25]
Safety and Handling
As a substituted nitrophenol, this compound must be handled with appropriate care. The GHS classification provided by suppliers indicates potential hazards.[1]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1] May be harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[26][27]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[26][28] Avoid contact with skin and eyes.[26] Keep away from strong oxidizing agents and strong bases.[26]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][27]
References
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- (n.d.). 2 - SAFETY DATA SHEET.
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- ResearchGate. (n.d.). FTIR spectra of a nitrophenol, b reduced product (aminophenol), and c....
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